Benzo[b]thiophene-6-carboxylic acid
Description
Properties
IUPAC Name |
1-benzothiophene-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2S/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-5H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGLLMDIYIPVHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CS2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6179-26-6 | |
| Record name | 1-benzothiophene-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[b]thiophene-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling reaction can be employed, where a boronic acid derivative reacts with a halogenated thiophene under the influence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophene-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions are common, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Properties
Research has highlighted the antimicrobial activity of benzo[b]thiophene derivatives against various pathogens, including multidrug-resistant strains of Staphylococcus aureus. In a study, a series of benzo[b]thiophene acylhydrazones were synthesized and evaluated for their antibacterial efficacy, revealing promising results with minimal inhibitory concentrations as low as 4 µg/mL against resistant strains .
1.2 Anticancer Activity
Several studies have identified benzo[b]thiophene derivatives as potential anticancer agents. These compounds exhibit cytotoxicity against various cancer cell lines, demonstrating their ability to inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest .
1.3 Anti-inflammatory and Antioxidant Effects
Benzo[b]thiophene derivatives have also been investigated for their anti-inflammatory and antioxidant properties. These compounds can mitigate oxidative stress and inflammation, making them candidates for treating chronic inflammatory diseases .
Material Science Applications
2.1 Organic Semiconductors
Benzo[b]thiophene-6-carboxylic acid derivatives are utilized in organic electronics due to their semiconducting properties. They serve as building blocks for organic thin-film transistors and photovoltaic devices, contributing to the development of flexible electronic applications .
2.2 Organic Photoelectric Materials
The compound is also explored in the realm of organic photoelectric materials, where it plays a role in light-harvesting systems and photodetectors. Its unique electronic properties allow for efficient charge transport, essential for enhancing device performance in solar cells .
Synthesis and Structural Variations
The synthesis of this compound involves various methods, including cyclization reactions and functional group transformations. The structural diversity achieved through modifications leads to compounds with tailored biological activities and material properties.
| Synthesis Method | Description |
|---|---|
| Cyclization | Formation of the thiophene ring through cyclization of appropriate precursors |
| Functional Group Modification | Alteration of substituents to enhance biological activity or material properties |
Case Study 1: Antimicrobial Activity
A study focused on synthesizing a series of benzo[b]thiophene derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus strains. The research emphasized the structure-activity relationship, indicating that specific substitutions on the benzothiophene core enhanced antibacterial potency .
Case Study 2: Organic Electronics
In another investigation, benzo[b]thiophene derivatives were integrated into organic photovoltaic cells, showing improved efficiency compared to traditional materials. The study highlighted the importance of molecular design in optimizing charge transport properties for better energy conversion rates .
Mechanism of Action
The mechanism by which Benzo[b]thiophene-6-carboxylic acid and its derivatives exert their effects often involves interaction with specific molecular targets. For example, in medicinal chemistry, these compounds may inhibit enzymes or receptors critical to disease progression. The exact pathways can vary, but common targets include kinases, proteases, and other proteins involved in cellular signaling and metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzo[b]thiophene Carboxylic Acids
Table 1: Key Benzo[b]thiophene Carboxylic Acid Derivatives
Functional Group Variations
Ester Derivatives
- Methyl benzo[b]thiophene-6-carboxylate (CAS 314725-14-9): The esterification of the 6-carboxylic acid group reduces polarity, improving membrane permeability in drug candidates .
- Ethyl 4-hydroxybenzo[b]thiophene-6-carboxylate (CAS 831222-68-5): Combines ester and hydroxyl groups, enabling dual reactivity in nucleophilic and electrophilic reactions .
Amide Derivatives
- Benzo[b]thiophene-6-carboxamide (CAS 17347-36-3): The amide derivative (C₉H₇NOS, MW 177.22) is a common pharmacophore in kinase inhibitors due to hydrogen-bonding capabilities .
- 3-Carbamoyl-2-(cyclopropanecarbonyl-amino)-benzo[b]thiophene-6-carboxylic acid ethyl ester: A synthetic intermediate with modified solubility for targeted drug delivery .
Heterocyclic Analogues
Benzothiazole-6-carboxylic Acid
- Molecular Formula: C₈H₅NO₂S (MW 179.20, CAS 3622-35-3).
- Comparison : Replacing the thiophene sulfur with a nitrogen atom in the benzothiazole system increases electron-withdrawing effects, lowering pKa compared to this compound .
Benzo[b]naphtho[2,3-d]thiophene
Physicochemical Properties
Biological Activity
Benzo[b]thiophene-6-carboxylic acid (BTCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with BTCA, including its antimicrobial, anticancer, and antiviral properties, supported by relevant data tables and case studies.
This compound has the molecular formula and is characterized by a fused thiophene and benzene ring structure, which contributes to its biological activity. The compound's structure allows for various substitutions that can enhance its pharmacological properties.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of BTCA and its derivatives:
- Mycobacterium tuberculosis : A study evaluated several benzo[b]thiophene derivatives against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis (MTB). The compound 7b exhibited a minimum inhibitory concentration (MIC) ranging from 2.73 to 22.86 μg/mL against MDR-MTB strains, indicating significant antitubercular activity .
- Staphylococcus aureus : Another research found that derivatives of BTCA demonstrated potent anti-staphylococcal activity. Specifically, the compound II.b showed an MIC of 4 μg/mL against multiple strains of Staphylococcus aureus, including drug-resistant variants, with no observed cytotoxicity on human alveolar cells (A549) .
Table 1: Antimicrobial Activity of Benzo[b]thiophene Derivatives
| Compound | Target Pathogen | MIC (μg/mL) | Cytotoxicity (A549) |
|---|---|---|---|
| 7b | MDR-MTB | 2.73 - 22.86 | Low |
| II.b | S. aureus | 4 | None |
Anticancer Activity
The anticancer potential of BTCA has also been explored:
- Cytotoxicity Studies : In vitro studies assessed the cytotoxic effects of various BTCA derivatives on cancer cell lines such as HeLa and A549. The results indicated that certain derivatives exhibited low cytotoxicity while maintaining significant inhibitory effects on cancer cell proliferation .
- Mechanism of Action : Molecular docking studies suggested that these compounds interact effectively with key enzymes involved in cancer cell survival, enhancing their potential as anticancer agents .
Antiviral Properties
Recent investigations into the antiviral activity of BTCA have shown promising results:
- HIV Inhibition : Some derivatives demonstrated moderate antiviral activity against HIV, with percentage inhibitions ranging from 33% to 45% in specific assays. However, these activities were often accompanied by varying levels of cytotoxicity .
Table 2: Antiviral Activity and Cytotoxicity
| Compound | Virus | % Inhibition | CC50 (μM) |
|---|---|---|---|
| 11h | HIV | 40 | 50.4 |
| 11a | HIV | 33 | >200 |
Case Studies and Research Findings
- Antitubercular Study : A series of benzo[b]thiophene-2-carboxylic acid derivatives were synthesized and tested against Mycobacterium bovis BCG. Compounds 8c and 8g exhibited remarkable activity with MICs as low as 0.60 μg/mL against dormant forms, showcasing their potential for treating latent tuberculosis infections .
- Cytotoxicity Assessment : In a comprehensive cytotoxicity study involving multiple human cancer cell lines, several BTCA derivatives were evaluated for their selectivity index, indicating their potential therapeutic window for clinical applications .
Q & A
Q. What are the common synthetic routes for preparing Benzo[b]thiophene-6-carboxylic acid, and what critical reaction conditions must be optimized?
- Methodological Answer : this compound is typically synthesized via cyclization of substituted precursors or functionalization of the benzothiophene core. Key steps include:
- Cyclization Strategies : Use of 2-ethynyl-5-cyanophenol derivatives with transition-metal catalysts (e.g., Pd/Cu) to form the benzothiophene ring, followed by oxidation to introduce the carboxylic acid group .
- Reagent Optimization : Critical parameters include solvent polarity (e.g., DMF for polar intermediates), temperature control (reflux conditions for cyclization), and reaction time to minimize side products .
- Purification : High-Performance Liquid Chromatography (HPLC) is essential for isolating intermediates and final products with >95% purity .
Q. How is this compound characterized using spectroscopic methods, and what key spectral features confirm its structure?
- Methodological Answer : Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Distinct peaks for aromatic protons (δ 7.2–8.5 ppm) and the carboxylic acid proton (broad singlet near δ 12–13 ppm). Coupling constants (e.g., J = 8–10 Hz) confirm substituent positions .
- ¹³C NMR : A carbonyl carbon (COOH) appears at ~170 ppm, with aromatic carbons in the 120–140 ppm range .
- Mass Spectrometry (MS) : A molecular ion peak (M⁺) at m/z 178.21 (C₉H₆O₂S) and fragmentation patterns (e.g., loss of CO₂) validate the molecular formula .
- Infrared (IR) Spectroscopy : Strong absorption bands at ~2500–3300 cm⁻¹ (O-H stretch) and 1680–1700 cm⁻¹ (C=O stretch) .
Advanced Research Questions
Q. How do substituents at different positions on the benzo[b]thiophene ring influence the compound's reactivity and biological activity?
- Methodological Answer : Substituent position and electronic effects dictate reactivity and bioactivity:
- Electron-Withdrawing Groups (EWGs) : A carboxylic acid at position 6 deactivates the ring, reducing electrophilic substitution but enhancing hydrogen-bonding interactions in biological targets (e.g., enzyme active sites) .
- Positional Isomerism : Derivatives with substituents at positions 2 or 3 exhibit altered regioselectivity in reactions (e.g., bromination) and distinct antimicrobial potency due to steric and electronic variations .
- Case Study : 3-Chloro-6-methoxy derivatives show enhanced antibacterial activity compared to unsubstituted analogs, attributed to improved membrane permeability .
Q. What strategies are employed to resolve contradictions in reported biological activity data for benzo[b]thiophene derivatives?
- Methodological Answer : Discrepancies in bioactivity data may arise from:
- Purity and Stereochemistry : Validate compound purity via HPLC and chiral chromatography to rule out enantiomeric interference .
- Assay Conditions : Standardize bioassays (e.g., MIC testing for antimicrobial activity) across studies, controlling for pH, solvent (e.g., DMSO concentration), and cell lines .
- Structural Reanalysis : Re-examine NMR and X-ray crystallography data to confirm substituent positions, as misassignment of functional groups (e.g., aldehyde vs. carboxylic acid) can skew results .
Q. How do solvent polarity and temperature affect the regioselectivity of reactions involving this compound?
- Methodological Answer : Reaction outcomes are highly solvent- and temperature-dependent:
- Electrophilic Substitution : Polar aprotic solvents (e.g., DMF) favor electrophilic attack at the electron-rich 4-position, while non-polar solvents (e.g., toluene) may shift reactivity to the 5-position .
- Thermal Control : Elevated temperatures (80–100°C) accelerate decarboxylation side reactions, necessitating low-temperature conditions (<50°C) for carboxylate retention .
Q. What computational methods are used to predict the reactivity of this compound in nucleophilic or electrophilic reactions?
- Methodological Answer : Advanced modeling techniques include:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the LUMO of the 6-carboxylic acid derivative localizes at the sulfur atom, suggesting nucleophilic reactivity at the thiophene ring .
- Molecular Dynamics (MD) : Simulates solvent interactions to assess solvation effects on reaction pathways (e.g., aqueous vs. organic media) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
